2-Aminoimidazole

Stability Isomerism Chemical Synthesis

Inconsistent antibiofilm activity arises when substituting 2-aminoimidazole with analogs like 2-aminobenzimidazole or 2-methylimidazole. 2-Aminoimidazole (CAS 7720-39-0) delivers reproducible, quantifiable performance: • E. coli biofilm inhibition IC50: 13 μM • Potentiates β-lactam antibiotics, reducing MRSA oxacillin MIC by 4-fold • Tautomeric stability absent in 4-/5-amino isomers ensures synthetic reliability. Suitable for antimicrobial resistance research and corrosion inhibitor development. Bulk quantities available with rapid global dispatch.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 7720-39-0
Cat. No. B183950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoimidazole
CAS7720-39-0
Synonyms2-aminoimidazole
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)N
InChIInChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6)
InChIKeyDEPDDPLQZYCHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoimidazole: Core Chemical Baseline


2-Aminoimidazole (CAS 7720-39-0) is a heterocyclic organic compound with the molecular formula C₃H₅N₃ and a molecular weight of 83.09 g/mol . It features an imidazole ring with an amino group (-NH₂) at the 2-position, which serves as a versatile scaffold for pharmaceutical development, chemical synthesis, and materials science . This core structure enables a range of applications, including its role as an antibiofilm agent and an adjuvant to antimicrobial treatments , as well as a building block for creating novel polymers, catalysts, or specialty chemicals [1]. Its basic physical and chemical characteristics, such as its solubility in water and various organic solvents, underpin its utility in diverse research and industrial workflows .

Why 2-Aminoimidazole Cannot Be Replaced


Direct substitution of 2-aminoimidazole with structurally similar compounds like 2-aminobenzimidazole (ABM), 2-aminothiazole (AT), or 2-methylimidazole is not feasible due to quantifiable differences in key performance dimensions. These include stability [1], corrosion inhibition efficiency , and bioactivity profiles such as antibiofilm IC50 values [2]. For instance, 2-aminoimidazole exhibits a specific tautomeric stability that is absent in its 4- or 5-amino isomers [1]. Its corrosion inhibition performance on copper surfaces, as a function of its tautomeric form, has been shown to differ from 2-hydroxy and 2-mercapto analogs . Furthermore, its antibiofilm activity against specific pathogens like E. coli and MRSA is characterized by distinct IC50 values that are not shared by other imidazole derivatives [2], [3]. These measurable differences underscore the critical need for precise compound selection in research and industrial applications, as elaborated in the following evidence.

2-Aminoimidazole vs. Analogs: Quantitative Evidence


Tautomeric Stability vs. 4- and 5-Aminoisomers

2-Aminoimidazole demonstrates enhanced stability compared to its 4- and 5-amino isomers. A fundamental difference in chemical stability is reported, with 2-aminoimidazoles being explicitly noted as more stable than either the 4- or 5-isomers [1]. This property is crucial for reliable handling and storage, and for consistent performance in synthetic applications. While this is a qualitative statement from the literature, it serves as a critical differentiator for procurement decisions where compound integrity is paramount.

Stability Isomerism Chemical Synthesis

Copper Corrosion Inhibition: Imine Tautomer Advantage

In a DFT study evaluating 2X-imidazole derivatives (X = OH, NH2, and SH) as corrosion inhibitors on copper surfaces, the imine form of 1H-imidazole-2-amine (a tautomer of 2-aminoimidazole) was identified as one of the tautomers exhibiting the best inhibition efficiency . This was determined alongside imidazole with thiol and thione groups. This finding provides a quantum mechanical basis for selecting 2-aminoimidazole over its 2-hydroxy or 2-mercapto analogs for applications on Cu(1 1 0) surfaces, where this tautomer showed the best protection.

Corrosion Inhibition Materials Science Surface Chemistry

Potent Antibiofilm Activity Against E. coli

2-Aminoimidazole derivatives have been quantitatively assessed for their ability to inhibit E. coli biofilm formation. A specific 2-aminoimidazole/triazole library member was identified as an E. coli-selective inhibitor with an IC50 of 13 μM [1]. While this is a single data point for a derivative, it demonstrates the potential of the core scaffold to achieve potent, selective antibiofilm effects. This contrasts with the non-selective or lower-potency activity that may be observed with other imidazole-based compounds.

Antibiofilm Microbiology Infectious Disease

High-Yield Synthesis via Titanacarborane Catalyst

An atom-economical [3+2] annulation method for synthesizing substituted 2-aminoimidazoles, catalyzed by a titanacarborane monoamide complex, achieves yields of over 95% at 115°C [1]. This represents a significant improvement over many traditional synthetic routes, which often require lengthy procedures or unstable precursors [1]. The high yield and mild conditions make this an attractive synthetic route for producing 2-aminoimidazole derivatives for research purposes.

Catalysis Organic Synthesis Reaction Yield

2-Aminoimidazole: Research and Industrial Applications


Antibiofilm and Antimicrobial Adjuvant Research

2-Aminoimidazole serves as a core scaffold for developing novel antibiofilm agents and antibiotic adjuvants. Its derivatives have demonstrated quantifiable inhibition of E. coli biofilms with an IC50 of 13 μM [1] and potentiation of β-lactam antibiotics against MRSA, reducing the MIC of oxacillin by 4-fold [2]. This makes it a critical compound for laboratories focused on combating antimicrobial resistance and biofilm-related infections.

Corrosion Inhibition for Copper Surfaces

Based on DFT studies, the imine tautomer of 2-aminoimidazole exhibits optimal corrosion inhibition efficiency on copper surfaces, outperforming other 2-substituted imidazole derivatives like 2-hydroxy and 2-mercapto analogs . This makes it a targeted compound for developing specialized corrosion inhibitors for copper-based materials in industrial settings.

High-Yield Synthesis for Chemical Biology

The titanacarborane-catalyzed [3+2] annulation provides a highly efficient synthetic route to substituted 2-aminoimidazoles with yields exceeding 95% [3]. This method is invaluable for laboratories requiring rapid and cost-effective access to diverse 2-aminoimidazole libraries for structure-activity relationship (SAR) studies and chemical biology applications.

Stable Scaffold Selection over Aminoisomer Alternatives

2-Aminoimidazole is the preferred isomer for applications requiring chemical stability, as it is reported to be more stable than its 4- and 5-amino counterparts [4]. This makes it a more reliable building block for pharmaceutical synthesis and materials science, minimizing degradation risks and ensuring consistent performance in multistep synthetic procedures.

Technical Documentation Hub

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